molecular formula C11H12FNO3 B2655905 Acetic acid, 2-[[(4-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester CAS No. 828298-11-9

Acetic acid, 2-[[(4-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester

Cat. No.: B2655905
CAS No.: 828298-11-9
M. Wt: 225.219
InChI Key: PWHJVPKGORFFBX-UHFFFAOYSA-N
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Description

Acetic acid, 2-[[(4-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester is a chemical compound with a complex structure that includes an acetic acid moiety, a fluorophenyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[[(4-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester typically involves the reaction of 4-fluorobenzylamine with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at a controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in the production process. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[[(4-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted fluorophenyl derivatives.

Scientific Research Applications

Acetic acid, 2-[[(4-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of acetic acid, 2-[[(4-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 2-[[(4-chlorophenyl)methyl]amino]-2-oxo-, ethyl ester
  • Acetic acid, 2-[[(4-bromophenyl)methyl]amino]-2-oxo-, ethyl ester
  • Acetic acid, 2-[[(4-methylphenyl)methyl]amino]-2-oxo-, ethyl ester

Uniqueness

The presence of the fluorophenyl group in acetic acid, 2-[[(4-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents, which may have varying degrees of reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[(4-fluorophenyl)methylamino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-2-16-11(15)10(14)13-7-8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHJVPKGORFFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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